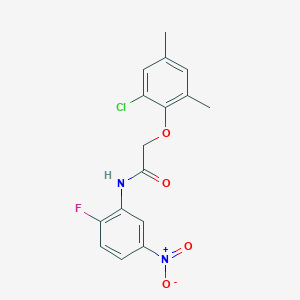![molecular formula C12H8BrFN2OS2 B3695418 N-[(4-bromo-2-fluorophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B3695418.png)
N-[(4-bromo-2-fluorophenyl)carbamothioyl]thiophene-2-carboxamide
Vue d'ensemble
Description
N-[(4-bromo-2-fluorophenyl)carbamothioyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-2-fluorophenyl)carbamothioyl]thiophene-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 4-bromo-2-fluoroaniline with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-bromo-2-fluorophenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, palladium catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[(4-bromo-2-fluorophenyl)carbamothioyl]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mécanisme D'action
The mechanism of action of N-[(4-bromo-2-fluorophenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-fluorophenyl)thiophene-2-carboxamide: Similar structure but lacks the bromine atom.
4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Contains additional functional groups that provide different reactivity and applications.
Uniqueness
N-[(4-bromo-2-fluorophenyl)carbamothioyl]thiophene-2-carboxamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in different scientific fields .
Propriétés
IUPAC Name |
N-[(4-bromo-2-fluorophenyl)carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN2OS2/c13-7-3-4-9(8(14)6-7)15-12(18)16-11(17)10-2-1-5-19-10/h1-6H,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLWBFNNYUEWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-[3-ethoxy-4-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B3695343.png)
![5-(5-chloro-2-methoxybenzylidene)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3695346.png)
![5-bromo-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3695350.png)
![4-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide](/img/structure/B3695358.png)

![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B3695368.png)


![3,4,5-trimethoxy-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3695411.png)
![2-(4-methoxyphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3695415.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B3695419.png)
![ethyl {4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B3695424.png)
![N-[[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B3695432.png)
